6,7-Dihydrothieno[3,2-c]pyridine 6,7-Dihydrothieno[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.: 107112-93-6
VCID: VC21110674
InChI: InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2
SMILES: C1CN=CC2=C1SC=C2
Molecular Formula: C7H7NS
Molecular Weight: 137.2 g/mol

6,7-Dihydrothieno[3,2-c]pyridine

CAS No.: 107112-93-6

Cat. No.: VC21110674

Molecular Formula: C7H7NS

Molecular Weight: 137.2 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydrothieno[3,2-c]pyridine - 107112-93-6

Specification

CAS No. 107112-93-6
Molecular Formula C7H7NS
Molecular Weight 137.2 g/mol
IUPAC Name 6,7-dihydrothieno[3,2-c]pyridine
Standard InChI InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2
Standard InChI Key NVWLCUBMMDJESN-UHFFFAOYSA-N
SMILES C1CN=CC2=C1SC=C2
Canonical SMILES C1CN=CC2=C1SC=C2

Introduction

Chemical Identity and Structural Characteristics

6,7-Dihydrothieno[3,2-c]pyridine possesses a bicyclic structure consisting of a partially hydrogenated pyridine ring fused with a thiophene moiety. This unique structural arrangement contributes to its chemical reactivity and pharmaceutical relevance.

Basic Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
CAS Registry Number107112-93-6
Molecular FormulaC₇H₇NS
Molecular Weight137.20 g/mol
PubChem CID13586615
Creation DateFebruary 8, 2007
Last ModifiedFebruary 22, 2025

The molecular structure features a partially saturated six-membered nitrogen-containing ring (dihydropyridine) fused with a five-membered thiophene ring, creating a bicyclic system with distinct reactivity patterns .

Structural Representation

The compound can be represented through various chemical notations:

Representation TypeValue
IUPAC Name6,7-dihydrothieno[3,2-c]pyridine
SMILESC1CN=CC2=C1SC=C2
InChIInChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2
InChIKeyNVWLCUBMMDJESN-UHFFFAOYSA-N

These structural representations enable precise identification in chemical databases and literature searches .

Physicochemical Properties

Understanding the physicochemical properties of 6,7-dihydrothieno[3,2-c]pyridine is crucial for predicting its behavior in chemical reactions, biological systems, and pharmaceutical formulations.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueStatus
Physical StateSolidExperimental
ColorPale Yellow to Dark BrownExperimental
Boiling Point258.7±29.0 °CPredicted
Density1.28±0.1 g/cm³Predicted
Exact Mass137.03000Calculated
pKa5.29±0.20Predicted
PSA (Polar Surface Area)40.60000Calculated
LogP1.15870Calculated

The moderate LogP value indicates a balance between hydrophilic and hydrophobic properties, suggesting reasonable membrane permeability while maintaining some water solubility .

Solubility Profile

The compound demonstrates selective solubility patterns:

SolventSolubilityConditions
DichloromethaneSlightly solubleHeated
DMSOSlightly solubleHeated
MethanolSlightly solubleRoom temperature

This solubility profile influences its handling in laboratory settings and processing methods for pharmaceutical applications .

Synthetic Approaches and Preparation Methods

Several synthetic routes have been developed to prepare 6,7-dihydrothieno[3,2-c]pyridine, with varying efficiencies and yields.

Pictet-Spengler Reaction

The Pictet-Spengler reaction represents a particularly efficient approach for synthesizing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which can be subsequently modified to yield the 6,7-dihydro derivative. This one-pot reaction utilizes 2-thiopheneethylamine and 6-methylpicolinaldehyde as starting materials .

The reaction proceeds through the following general pathway:

  • Condensation of the amine with the aldehyde to form an imine

  • Intramolecular cyclization through electrophilic aromatic substitution

  • Aromatization to yield the heterocyclic system

This method offers advantages of higher yields and more streamlined processing compared to multi-step approaches .

Alternative Synthetic Routes

Other documented synthesis methods include:

  • Sequential functionalization of thiophene through directed metalation

  • Cyclization of appropriately substituted 2-aminoethylthiophenes

  • Ring-closing transformations of pyridine derivatives containing thienyl substituents

Derivatives and Related Compounds

The 6,7-dihydrothieno[3,2-c]pyridine scaffold serves as a versatile building block for numerous derivatives with distinct properties and applications.

Key Structural Derivatives

Notable derivatives include:

DerivativeMolecular FormulaMolecular WeightSignificance
6,7-Dihydrothieno[3,2-c]-pyridin-4(5H)-oneC₇H₇NOS153.20Ticlopidine Hydrochloride Impurity B; Ticlopidine related compound A
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridineC₁₃H₁₃NS215.31Intermediate in pharmaceutical synthesis
5-Acyl-6,7-dihydrothieno[3,2-c]pyridineC₉H₉NOS179.24HHAT inhibitor scaffold

Conformational Analysis and Structural Dynamics

Research into the conformational behavior of 6,7-dihydrothieno[3,2-c]pyridine derivatives has provided valuable insights into their three-dimensional structures and potential binding interactions.

Amide Bond Rotamer Studies

Studies on 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives have revealed important conformational characteristics:

  • These compounds exhibit distinct rotamer populations around the amide bond

  • NMR studies and density functional theory modeling have been employed to identify lowest energy structures

  • The conformational preferences can be modulated through strategic substitutions

For instance, compound 6 in the research literature demonstrates an equilibrium between E and Z conformers with an approximate ratio of 48:52, highlighting the minimal energy difference between these configurations .

Ring Conformation Analysis

The partially saturated pyridine ring in 6,7-dihydrothieno[3,2-c]pyridine can adopt different conformations:

  • Chair-like conformations typical of six-membered rings

  • Slight puckering due to the constraints imposed by the fused thiophene ring

  • Conformational flexibility that influences binding to biological targets

These conformational features are particularly relevant for understanding structure-activity relationships in drug design applications .

Biological Activity and Research Applications

Recent research has revealed several significant biological applications for 6,7-dihydrothieno[3,2-c]pyridine and its derivatives.

HHAT Inhibition

A class of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives has been identified as small molecule inhibitors of Hedgehog acyltransferase (HHAT), an enzyme involved in the Hedgehog signaling pathway that regulates embryonic development and is implicated in certain cancers .

The compound RUSKI-43, a derivative in this class, has demonstrated promising activity in early studies, suggesting potential therapeutic applications in oncology through the modulation of Hedgehog signaling .

Antiplatelet Research

The structural similarity to known antiplatelet agents has prompted investigations into the potential cardiovascular applications of 6,7-dihydrothieno[3,2-c]pyridine derivatives. The compound's relationship to ticlopidine and clopidogrel suggests possible activity in platelet aggregation inhibition, although direct evidence for the unsubstituted parent compound is limited in the available literature .

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